Ethyl 2-(1-cyclohexenyl)butanoate Ethyl 2-(1-cyclohexenyl)butanoate
Brand Name: Vulcanchem
CAS No.: 51632-40-7
VCID: VC16068082
InChI: InChI=1S/C12H20O2/c1-3-11(12(13)14-4-2)10-8-6-5-7-9-10/h8,11H,3-7,9H2,1-2H3
SMILES:
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol

Ethyl 2-(1-cyclohexenyl)butanoate

CAS No.: 51632-40-7

Cat. No.: VC16068082

Molecular Formula: C12H20O2

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(1-cyclohexenyl)butanoate - 51632-40-7

Specification

CAS No. 51632-40-7
Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
IUPAC Name ethyl 2-(cyclohexen-1-yl)butanoate
Standard InChI InChI=1S/C12H20O2/c1-3-11(12(13)14-4-2)10-8-6-5-7-9-10/h8,11H,3-7,9H2,1-2H3
Standard InChI Key ZVLKCNVKMAUQOB-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CCCCC1)C(=O)OCC

Introduction

Structural and Physicochemical Properties

Ethyl 2-(1-cyclohexenyl)butanoate is characterized by a cyclohexene ring fused to a butanoate side chain. Key physicochemical parameters include:

PropertyValueSource
Density (20°C)0.967 g/cm³
Boiling Point258.3°C at 760 mmHg
Flash Point95.8°C
Refractive Index (n20/D)1.472
LogP (Partition Coefficient)3.076
SolubilityInsoluble in water; miscible in organic solvents

The compound’s cyclohexenyl group introduces steric hindrance, influencing its reactivity in substitution and addition reactions .

Synthetic Methodologies

Conventional Esterification

Ethyl 2-(1-cyclohexenyl)butanoate is synthesized via acid-catalyzed esterification of 2-(1-cyclohexenyl)butanoic acid with ethanol. Patel and Paterson (1983) reported a 67% yield using thionyl chloride to activate the carboxylic acid before ethanol addition . Ferraz and Longo Jr. (2007) optimized this method by employing DMF as a catalyst, achieving a 61% yield .

Grignard Reaction

An alternative route involves the reaction of cyclohexanone with vinylmagnesium bromide to form 1-vinylcyclohexanol, followed by chlorination and rearrangement to (2-chloroethylmethylene)cyclohexane. Subsequent quaternization with hexamethylenetetramine and hydrolysis yields the target compound . This method, while efficient, requires stringent temperature control (-70°C to 25°C) .

Continuous Flow Synthesis

Chemical Reactivity

Hydrolysis

The ester undergoes alkaline hydrolysis to 2-(1-cyclohexenyl)butanoic acid. Enzymatic hydrolysis using Pseudomonas cepacia lipase (PCL) demonstrated enantioselectivity, recovering (R)-ester with >98% enantiomeric excess .

Electrophilic Addition

The cyclohexenyl double bond participates in electrophilic additions. For example, nitration with HNO₃/acetic anhydride yields ethyl 4-(2-nitro-2-cyclohexen-1-yl)butanoate .

Rearrangements

Under basic conditions, the compound undergoes -sigmatropic rearrangements. Bartlett et al. (2019) observed α-imino ester formation via multihetero-Cope rearrangement when treated with DMAP .

Applications

Pharmaceutical Intermediate

Ethyl 2-(1-cyclohexenyl)butanoate is a precursor to morphinan alkaloids, including analgesics and antitussives. Its cyclohexenyl moiety is critical for constructing the tetracyclic core of these drugs .

Agrochemicals

The compound’s volatility and lipid solubility make it a candidate for insect pheromone mimics. Iida et al. (1981) demonstrated its attractiveness to the German cockroach, suggesting utility in pest control .

Fragrance Industry

As a cyclic ester, it contributes fruity and floral notes to perfumes. Its stability under acidic conditions enhances its use in cosmetic formulations.

HazardPrecaution
Flammability (H226)Store away from ignition sources
Aquatic toxicity (H411)Prevent environmental release
Eye irritation (H319)Use goggles and gloves

Material Safety Data Sheets (MSDS) recommend storage at 2–8°C in airtight containers .

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